molecular formula C23H19ClN2S B2958763 2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole CAS No. 1226430-09-6

2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole

Cat. No. B2958763
CAS RN: 1226430-09-6
M. Wt: 390.93
InChI Key: XHTDEQHSDQFWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole is a chemical compound that belongs to the imidazole family. It has been synthesized for various scientific research applications, including drug discovery.

Scientific Research Applications

Carbon-13 NMR Studies and Tautomerism

Imidazoles, including those with substituents similar to 2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole, have been studied for their tautomeric behavior using carbon-13 NMR spectroscopy. Such studies provide insights into the structural dynamics of imidazoles, which are crucial for understanding their reactivity and interaction in various chemical environments (Papadopoulos & Hollstein, 1982).

Corrosion Inhibition

Imidazole derivatives have been evaluated for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. The efficacy of such compounds, including those structurally related to the compound , in preventing corrosion has been confirmed through electrochemical methods and quantum chemical calculations. These findings highlight the potential application of imidazole derivatives in protecting metal surfaces against corrosion, thereby extending their lifespan and reliability (Ouakki et al., 2019).

Polymer-supported Synthesis

Imidazole compounds have been utilized in the polymer-supported synthesis of conjugated materials, such as oligo(3-arylthiophene)s, which are important for electronic and optoelectronic applications. The use of imidazole-based catalysts or intermediates in such syntheses underscores their role in facilitating the development of advanced materials with potential applications in electronics, photovoltaics, and more (Briehn et al., 2000).

Quantum Chemical and Experimental Evaluation

The interaction of imidazole derivatives with metal surfaces, particularly in the context of corrosion inhibition, has been thoroughly studied using both experimental techniques and quantum chemical analyses. These studies not only reveal the protective capabilities of imidazole compounds against metal corrosion but also provide a deeper understanding of the molecular mechanisms underpinning these interactions, facilitating the design of more effective corrosion inhibitors (Ouakki et al., 2019).

properties

IUPAC Name

2-benzylsulfanyl-1-(4-chlorophenyl)-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2S/c1-17-7-9-19(10-8-17)22-15-25-23(27-16-18-5-3-2-4-6-18)26(22)21-13-11-20(24)12-14-21/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTDEQHSDQFWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.